セラデルパー

概要

説明

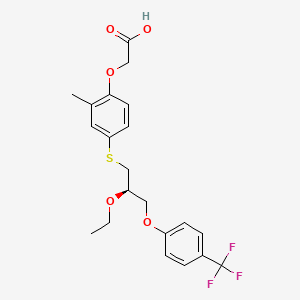

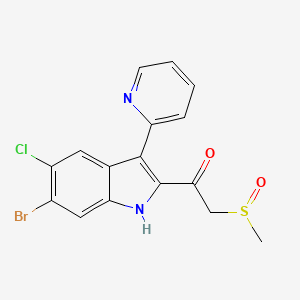

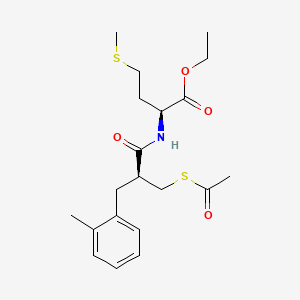

セラダルパルは、化学名2-[4-[(2R)-2-エトキシ-3-[4-(トリフルオロメチル)フェノキシ]プロピル]スルファニル-2-メチルフェノキシ]酢酸としても知られており、強力で選択的なペルオキシソーム増殖剤活性化受容体デルタ(PPARδ)アゴニストです。 セラダルパルは主に、脂質異常症、代謝症候群、2型糖尿病、非アルコール性脂肪性肝炎(NASH)などの代謝性疾患の治療における潜在的な治療効果について研究されています .

2. 製法

合成経路と反応条件: セラダルパルの合成は、重要な中間体の調製から始まる複数段階を含みます。このプロセスには通常、以下の段階が含まれます。

エトキシ中間体の形成: 最初の段階は、2-エトキシ-3-(4-トリフルオロメチルフェノキシ)プロピルブロミドを適切なチオール化合物と反応させて、エトキシ中間体を形成することです。

カップリング反応: エトキシ中間体は、特定の反応条件下で2-メチルフェノキシ酢酸とカップリングされ、セラダルパルが生成されます。

工業的製造方法: セラダルパルの工業的製造は、同様の合成経路に従いますが、大規模製造向けに最適化されています。これには、高純度試薬、制御された反応条件、および最終製品が医薬品規格を満たすことを保証するための効率的な精製技術の使用が含まれます。

科学的研究の応用

Seladelpar has shown promise in several scientific research applications:

Chemistry: Used as a model compound to study PPARδ agonists and their chemical properties.

Biology: Investigated for its role in modulating lipid metabolism and inflammatory pathways.

Medicine: Under clinical trials for treating primary biliary cholangitis (PBC), dyslipidemia, metabolic syndrome, type 2 diabetes, and NASH

Industry: Potential applications in developing new therapeutic agents targeting metabolic and liver diseases.

作用機序

セラダルパルは、ペルオキシソーム増殖剤活性化受容体デルタ(PPARδ)を活性化することで効果を発揮します。この活性化は以下につながります。

胆汁酸合成の阻害: 胆汁酸合成における主要な酵素であるコレステロール7α-ヒドロキシラーゼ(CYP7A1)の発現を減少させます.

コレステロール吸収の減少: Niemann-Pick C1-Like 1タンパク質の発現を低下させ、食事性コレステロールの吸収を減少させます.

抗炎症作用: 炎症性経路を調節し、肝臓の炎症を軽減し、肝機能を改善します.

6. 類似の化合物との比較

セラダルパルは、以下のような他のPPARアゴニストと比較されます。

エラフブラノル: NASHの治療に使用されるデュアルPPARα/δアゴニスト。

GW501516: 代謝性疾患について調査されている別のPPARδアゴニスト。

セラダルパルのユニークさ:

類似の化合物:

- エラフブラノル

- GW501516

セラダルパルの独自の選択性と有効性は、さまざまな代謝性疾患と肝臓病の治療のための有望な候補となっています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Seladelpar involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:

Formation of the Ethoxy Intermediate: The initial step involves the reaction of 2-ethoxy-3-(4-trifluoromethylphenoxy)propyl bromide with a suitable thiol compound to form the ethoxy intermediate.

Coupling Reaction: The ethoxy intermediate is then coupled with 2-methylphenoxyacetic acid under specific reaction conditions to yield Seladelpar.

Industrial Production Methods: Industrial production of Seladelpar follows a similar synthetic route but is optimized for large-scale manufacturing. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the final product meets pharmaceutical standards.

化学反応の分析

反応の種類: セラダルパルは、以下を含むさまざまな化学反応を起こします。

酸化: セラダルパルは特定の条件下で酸化されて、対応するスルホキシドおよびスルホンを形成することができます。

還元: 還元反応は、セラダルパルをその還元型に変換することができ、その薬理学的特性に影響を与えます。

置換: セラダルパルは、特にフェノキシ基およびエトキシ基で置換反応を起こすことができ、さまざまな誘導体の生成につながります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸などがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 置換反応は、多くの場合、塩基性条件下でアミンやチオールなどの求核剤を含みます。

生成される主要な生成物:

酸化生成物: スルホキシドおよびスルホン。

還元生成物: セラダルパルの還元型。

置換生成物: 薬理学的特性が変更されたさまざまな誘導体。

4. 科学研究への応用

セラダルパルは、いくつかの科学研究アプリケーションで有望な結果を示しています。

化学: PPARδアゴニストとその化学的性質を研究するためのモデル化合物として使用されています。

生物学: 脂質代謝と炎症性経路の調節における役割について調査されています。

医学: 原発性胆汁性胆管炎(PBC)、脂質異常症、代謝症候群、2型糖尿病、NASHの治療のための臨床試験が行われています

産業: 代謝性疾患と肝臓病を標的とした新しい治療薬の開発における潜在的な用途。

類似化合物との比較

- Elafibranor

- GW501516

Seladelpar’s unique selectivity and efficacy make it a promising candidate for treating various metabolic and liver diseases.

特性

IUPAC Name |

2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3O5S/c1-3-27-17(11-28-16-6-4-15(5-7-16)21(22,23)24)13-30-18-8-9-19(14(2)10-18)29-12-20(25)26/h4-10,17H,3,11-13H2,1-2H3,(H,25,26)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHYSEDOYMYMNM-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H](COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001045332 | |

| Record name | Seladelpar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851528-79-5 | |

| Record name | 2-[4-[[(2R)-2-Ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]thio]-2-methylphenoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851528-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Seladelpar [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851528795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seladelpar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12390 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Seladelpar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SELADELPAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C00L34NB9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of seladelpar?

A1: Seladelpar is a potent and selective agonist of peroxisome proliferator-activated receptor-delta (PPARδ) [, , , , ].

Q2: How does seladelpar's interaction with PPARδ affect bile acid synthesis?

A2: Seladelpar, through PPARδ activation, suppresses bile acid synthesis by reducing the expression of the enzyme cholesterol 7 alpha-hydroxylase (CYP7A1) in hepatocytes. This reduction is mediated via the fibroblast growth factor 21 (FGF21) signaling pathway [, ].

Q3: What are some of the downstream effects of seladelpar's action on PPARδ in the context of nonalcoholic steatohepatitis (NASH)?

A3: Seladelpar treatment leads to a reorganization of metabolic gene expression, particularly promoting peroxisomal and mitochondrial lipid oxidation. This results in a reduction in liver steatosis and fibrosis [].

Q4: Is there publicly available information regarding the molecular formula, weight, and spectroscopic data of seladelpar?

A4: The provided scientific research papers do not disclose detailed structural information like molecular formula, weight, or spectroscopic data for seladelpar.

Q5: How do structural modifications of seladelpar or similar compounds affect their activity and selectivity towards different PPAR subtypes (α, δ, γ)?

A5: While the provided research doesn't delve into specific structural modifications of seladelpar, studies comparing it with other PPAR agonists like lanifibranor and elafibranor offer insights. These compounds, with varying PPAR subtype selectivity, exhibit different binding modes within the ligand-binding pockets of PPARα/δ/γ, leading to varied potencies and efficacies in activating these subtypes [, ]. This suggests that even minor structural changes can significantly impact PPAR subtype selectivity and activation.

Q6: What is the relationship between seladelpar dosage and observed effects on interleukin-31 (IL-31) levels and pruritus in primary biliary cholangitis (PBC) patients?

A6: Research indicates a dose-dependent decrease in serum IL-31 levels with seladelpar treatment in PBC patients. Both 5mg and 10mg daily doses showed significant reductions compared to placebo, with the 10mg dose demonstrating a more pronounced effect. This reduction in IL-31 correlates with improvements in pruritus [].

Q7: How does seladelpar's impact on bile acid levels relate to its anti-pruritic effects in PBC patients?

A7: Seladelpar treatment effectively reduces both serum IL-31 and bile acid levels in PBC patients. Notably, the decrease in both these parameters strongly correlates with each other and with observed improvements in pruritus, suggesting a mechanistic link []. This suggests that seladelpar's ability to lower bile acid levels contributes to its anti-pruritic effects in PBC.

Q8: Has seladelpar demonstrated efficacy in improving liver function markers in preclinical models of NASH?

A8: Yes, in mouse models of NASH, seladelpar treatment markedly improved plasma markers of liver function []. This suggests its potential as a therapeutic agent for NASH.

Q9: What are the key findings from clinical trials investigating seladelpar's efficacy in PBC patients with an inadequate response to ursodeoxycholic acid (UDCA)?

A9: Clinical trials like ENHANCE have shown that seladelpar 10mg daily leads to significant improvements in liver biochemistry and pruritus in PBC patients who haven't responded well to UDCA. Specifically, a higher percentage of patients on seladelpar achieved a composite biochemical response, including reduced alkaline phosphatase levels, compared to placebo [, ]. Additionally, seladelpar treatment resulted in a significant reduction in pruritus scores [, , ].

Q10: What is the impact of seladelpar treatment on long-term outcomes, such as transplant-free survival, in PBC patients?

A10: Studies indicate that treating PBC patients with seladelpar for 52 weeks leads to improvements in the GLOBE PBC score, a validated predictor of transplant-free survival [, ]. This suggests that seladelpar may contribute to improved long-term outcomes for PBC patients.

Q11: Were there any safety concerns raised during the clinical development of seladelpar, and if so, how were they addressed?

A11: While early clinical development of seladelpar was hampered by safety concerns, potentially related to liver toxicity [], subsequent trials seem to have addressed these issues. In the ENHANCE trial, for instance, no serious treatment-related adverse events were reported []. This suggests that with careful patient selection and monitoring, seladelpar can be used safely and effectively.

Q12: How does the safety and tolerability profile of seladelpar compare to placebo in PBC patients?

A12: Clinical trials show that the incidence and severity of adverse events reported were similar between seladelpar and placebo groups [, ]. This indicates a favorable safety and tolerability profile for seladelpar in the treatment of PBC.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2S)-5,7-dichloro-5'-methoxy-6-methyl-3,3'-dioxo-4-[[(1R,4R,5R,6S)-4,5,6-trihydroxy-2-methoxycarbonyl-1-cyclohex-2-enyl]oxy]spiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate](/img/structure/B1681527.png)

![3,5-Dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B1681528.png)

![[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-7-bromo-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B1681532.png)

![2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid](/img/structure/B1681545.png)

![2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid](/img/structure/B1681546.png)